molecular formula C28H23N5O B12025599 (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

Cat. No.: B12025599
M. Wt: 445.5 g/mol
InChI Key: PPPVGBMYLIOKGU-CAPFRKAQSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its complex structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile is unique due to its combination of benzimidazole and pyrazole rings, along with the propenenitrile group. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in simpler compounds.

Properties

Molecular Formula

C28H23N5O

Molecular Weight

445.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H23N5O/c1-3-34-23-13-14-24(19(2)15-23)27-21(18-33(32-27)22-9-5-4-6-10-22)16-20(17-29)28-30-25-11-7-8-12-26(25)31-28/h4-16,18H,3H2,1-2H3,(H,30,31)/b20-16+

InChI Key

PPPVGBMYLIOKGU-CAPFRKAQSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C

Origin of Product

United States

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